Methyl {[2-(4-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate
CAS No.:
Cat. No.: VC14868555
Molecular Formula: C18H13FN4O2S
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13FN4O2S |
|---|---|
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | methyl 2-[[2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate |
| Standard InChI | InChI=1S/C18H13FN4O2S/c1-25-15(24)10-26-18-20-14-5-3-2-4-13(14)17-21-16(22-23(17)18)11-6-8-12(19)9-7-11/h2-9H,10H2,1H3 |
| Standard InChI Key | XPMNZEGLHVJMOW-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=C(C=C4)F |
Introduction
Methyl {[2-(4-fluorophenyl) triazolo[1,5-c]quinazolin-5-yl]thio}acetate is a complex organic compound that combines a triazole and quinazoline moiety with a fluorophenyl group. This compound belongs to the class of thioether compounds due to the presence of a sulfur atom in its structure. The incorporation of nitrogen atoms in its triazole and quinazoline rings also categorizes it as a heterocyclic compound. Despite the lack of specific literature on this exact compound, its structural components suggest potential biological activities similar to related compounds.
Analytical Techniques
Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are essential for monitoring the synthesis progress and characterizing the final product. NMR spectroscopy provides detailed information about the molecular structure, while MS helps confirm the molecular weight.
| Technique | Purpose |
|---|---|
| TLC | Monitoring reaction progress |
| NMR | Structural characterization |
| MS | Molecular weight confirmation |
Potential Biological Activities
Compounds with similar structures, such as those containing triazole and quinazoline moieties, have shown diverse biological activities, including anticancer and antimicrobial effects. The presence of a fluorophenyl group may enhance these activities due to its ability to participate in π-π interactions with biological targets.
| Activity | Mechanism |
|---|---|
| Anticancer | Inhibition of cell proliferation |
| Antimicrobial | Interference with microbial enzymes |
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